molecular formula C5H8N2O2 B1276933 2-cyano-N-(2-hydroxyethyl)acetamide CAS No. 15029-40-0

2-cyano-N-(2-hydroxyethyl)acetamide

Cat. No.: B1276933
CAS No.: 15029-40-0
M. Wt: 128.13 g/mol
InChI Key: JBFRGXRQXZOZTA-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C5H8N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyano group (–CN) and a hydroxyethyl group (–CH2CH2OH) attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide typically involves the reaction of cyanoacetamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanoacetamide on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-cyclohexylacetamide
  • 2-Cyano-N-(2-phenoxyethyl)acetamide
  • 2-Cyano-N-(4-methoxybenzyl)acetamide
  • 2-Cyano-N-octylacetamide

Uniqueness

Compared to its analogs, 2-cyano-N-(2-hydroxyethyl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications .

Properties

IUPAC Name

2-cyano-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRGXRQXZOZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408913
Record name 2-cyano-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-40-0
Record name 2-cyano-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyanoacetate (10 g, 9.41 mL, 88 mmol) in EtOH (100 mL) was added 2-aminoethanol (5.40 g, 5.34 mL, 88 mmol). The mixture was refluxed for 4 h before concentration in vacuo. The mixture was purified on a 100 g Silica column eluting with 0-10% MeOH/DCM. Desired fractions were collected and concentrated to yield the desired product as a brown oil (10.2 g, 79.7 mmol, 90%). The sample was used directly in the next step without any further purification.
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-cyano-N-(2-hydroxyethyl)acetamide a valuable compound in organic synthesis?

A1: this compound serves as a crucial building block for creating various heterocyclic compounds [, ]. Its structure, containing both a cyano group and a hydroxyethyl group, allows for diverse reactions leading to the formation of rings containing nitrogen and other heteroatoms. These heterocycles are essential components of many pharmaceuticals, agrochemicals, and materials, highlighting the significance of this compound in synthetic chemistry.

Q2: Can you provide examples of heterocyclic systems synthesized using this compound?

A2: While the provided abstracts [, ] don't specify particular heterocyclic systems synthesized, they emphasize that this compound acts as a versatile intermediate for their creation. The presence of the cyano group allows for reactions like cyclization and condensation, while the hydroxyethyl group can undergo transformations like dehydration or oxidation, contributing to the formation of diverse heterocyclic structures. Further investigation into the full research articles would provide specific examples of the heterocyclic systems synthesized.

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